methyl 3-acetyl-N-(furan-2-ylcarbonyl)-4-oxo-2-(trifluoromethyl)norvalinate
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Overview
Description
METHYL 3-ACETYL-2-[(FURAN-2-YL)FORMAMIDO]-4-OXO-2-(TRIFLUOROMETHYL)PENTANOATE is a complex organic compound characterized by its unique structure, which includes a furan ring, an acetyl group, and a trifluoromethyl group
Preparation Methods
One common synthetic route involves the catalytic cross-ketonization of bio-based 2-methyl furoate and acetic acid over a ZrO2 catalyst . This method is advantageous due to its high selectivity and conversion rates. Industrial production methods may involve continuous-flow, gas-phase catalytic processes to ensure efficiency and scalability .
Chemical Reactions Analysis
METHYL 3-ACETYL-2-[(FURAN-2-YL)FORMAMIDO]-4-OXO-2-(TRIFLUOROMETHYL)PENTANOATE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The acetyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
METHYL 3-ACETYL-2-[(FURAN-2-YL)FORMAMIDO]-4-OXO-2-(TRIFLUOROMETHYL)PENTANOATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 3-ACETYL-2-[(FURAN-2-YL)FORMAMIDO]-4-OXO-2-(TRIFLUOROMETHYL)PENTANOATE involves its interaction with specific molecular targets and pathways. The furan ring and trifluoromethyl group play crucial roles in its biological activity, influencing its binding affinity and specificity towards target molecules. The compound may act by inhibiting or activating specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
METHYL 3-ACETYL-2-[(FURAN-2-YL)FORMAMIDO]-4-OXO-2-(TRIFLUOROMETHYL)PENTANOATE can be compared with other similar compounds, such as:
2-Acetyl furan: A simpler compound with a furan ring and an acetyl group, used as a food additive and pharmaceutical intermediate.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group and a ketone functional group, known for their applications in medicinal chemistry. The uniqueness of METHYL 3-ACETYL-2-[(FURAN-2-YL)FORMAMIDO]-4-OXO-2-(TRIFLUOROMETHYL)PENTANOATE lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14F3NO6 |
---|---|
Molecular Weight |
349.26 g/mol |
IUPAC Name |
methyl 3-acetyl-2-(furan-2-carbonylamino)-4-oxo-2-(trifluoromethyl)pentanoate |
InChI |
InChI=1S/C14H14F3NO6/c1-7(19)10(8(2)20)13(12(22)23-3,14(15,16)17)18-11(21)9-5-4-6-24-9/h4-6,10H,1-3H3,(H,18,21) |
InChI Key |
MWXBWVKWSSXGEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)C(C(=O)OC)(C(F)(F)F)NC(=O)C1=CC=CO1 |
Origin of Product |
United States |
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